N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.
Mechanism of Action
Target of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a synthetic compound that has been studied for its potential antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis , a bacterium that causes tuberculosis. The compound’s interaction with these cell lines is believed to inhibit their growth .
Mode of Action
It is suggested that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction may disrupt the normal functioning of the Mycobacterium tuberculosis cells, thereby inhibiting their growth .
Biochemical Pathways
Given its proposed mode of action, it is likely that this compound interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of this compound’s action are believed to be the inhibition of the growth of Mycobacterium tuberculosis cells . This is likely achieved through the disruption of essential biochemical pathways within these cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Cellular Effects
Some related compounds have shown antitubercular activity against Mycobacterium tuberculosis cell lines
Molecular Mechanism
Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Intermediate: The thiol is converted to sulfonyl chloride.
Final Step: The sulfonyl chloride reacts with 4-fluoroaniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation and reduction can lead to various oxidized or reduced forms of the thiadiazole ring.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and antifungal activities.
Agricultural Science: The compound has shown promise as a plant protectant against viral infections.
Biological Research: It is used in studies investigating the inhibition of specific enzymes and pathways in various biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide: This compound is structurally similar but contains an oxadiazole ring instead of a thiadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide: This compound has a similar structure but with a chloro substituent instead of a fluoro substituent.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications in medicinal and agricultural research.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTXULNNILGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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